1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a pyrrole ring, a phenoxyethyl group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.
Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.
Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The urea group can be reduced to amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.
Materials Science: As a building block for the synthesis of polymers and advanced materials.
Biology: As a probe for studying biological processes.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea: Lacks the methyl group on the pyrrole ring.
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenylethyl)urea: Lacks the oxygen atom in the phenoxyethyl group.
Uniqueness
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to the specific combination of functional groups which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOMRPWSWDOJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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